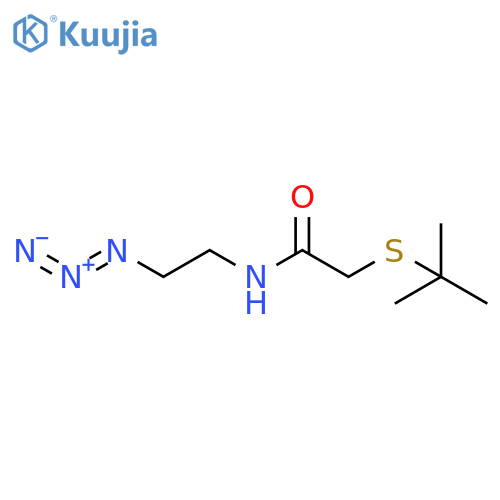

Cas no 1249892-46-3 (N-(2-azidoethyl)-2-(tert-butylsulfanyl)acetamide)

1249892-46-3 structure

商品名:N-(2-azidoethyl)-2-(tert-butylsulfanyl)acetamide

N-(2-azidoethyl)-2-(tert-butylsulfanyl)acetamide 化学的及び物理的性質

名前と識別子

-

- N-(2-azidoethyl)-2-(tert-butylsulfanyl)acetamide

-

- インチ: 1S/C8H16N4OS/c1-8(2,3)14-6-7(13)10-4-5-11-12-9/h4-6H2,1-3H3,(H,10,13)

- InChIKey: AOTBNSPMRDACRJ-UHFFFAOYSA-N

- ほほえんだ: C(=O)(NCCN=[N+]=[N-])CSC(C)(C)C

N-(2-azidoethyl)-2-(tert-butylsulfanyl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | N926278-100mg |

N-(2-azidoethyl)-2-(tert-butylsulfanyl)acetamide |

1249892-46-3 | 100mg |

$ 295.00 | 2022-06-03 | ||

| Enamine | EN300-129374-1000mg |

N-(2-azidoethyl)-2-(tert-butylsulfanyl)acetamide |

1249892-46-3 | 95.0% | 1000mg |

$785.0 | 2023-09-30 | |

| A2B Chem LLC | AV53263-50mg |

N-(2-azidoethyl)-2-(tert-butylsulfanyl)acetamide |

1249892-46-3 | 95% | 50mg |

$227.00 | 2024-04-20 | |

| Aaron | AR01A6BF-100mg |

N-(2-azidoethyl)-2-(tert-butylsulfanyl)acetamide |

1249892-46-3 | 95% | 100mg |

$399.00 | 2025-02-09 | |

| Enamine | EN300-129374-100mg |

N-(2-azidoethyl)-2-(tert-butylsulfanyl)acetamide |

1249892-46-3 | 95.0% | 100mg |

$272.0 | 2023-09-30 | |

| Aaron | AR01A6BF-250mg |

N-(2-azidoethyl)-2-(tert-butylsulfanyl)acetamide |

1249892-46-3 | 95% | 250mg |

$560.00 | 2025-02-09 | |

| 1PlusChem | 1P01A633-1g |

N-(2-azidoethyl)-2-(tert-butylsulfanyl)acetamide |

1249892-46-3 | 95% | 1g |

$908.00 | 2025-03-04 | |

| A2B Chem LLC | AV53263-100mg |

N-(2-azidoethyl)-2-(tert-butylsulfanyl)acetamide |

1249892-46-3 | 95% | 100mg |

$322.00 | 2024-04-20 | |

| Enamine | EN300-129374-2500mg |

N-(2-azidoethyl)-2-(tert-butylsulfanyl)acetamide |

1249892-46-3 | 95.0% | 2500mg |

$1539.0 | 2023-09-30 | |

| Enamine | EN300-129374-0.05g |

N-(2-azidoethyl)-2-(tert-butylsulfanyl)acetamide |

1249892-46-3 | 95% | 0.05g |

$182.0 | 2023-06-06 |

N-(2-azidoethyl)-2-(tert-butylsulfanyl)acetamide 関連文献

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

1249892-46-3 (N-(2-azidoethyl)-2-(tert-butylsulfanyl)acetamide) 関連製品

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬